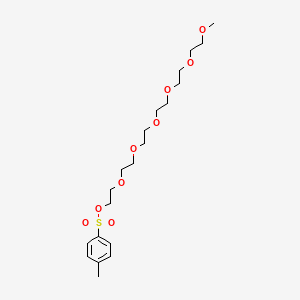

![molecular formula C20H17F3N2O3 B1676858 苯甲酸-6-甲基-2-氧代-4-[4-(三氟甲基)苯基]-1,2,3,4-四氢嘧啶-5-甲酸酯 CAS No. 512840-45-8](/img/structure/B1676858.png)

苯甲酸-6-甲基-2-氧代-4-[4-(三氟甲基)苯基]-1,2,3,4-四氢嘧啶-5-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Benzyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate” is a chemical compound . It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This reaction could potentially be involved in the synthesis of the compound .Physical And Chemical Properties Analysis

The compound is a powder . The SMILES string representation of the compound is O=C1NC©=C(C(OCC2=CC=CC=C2)=O)C(C3=CC=CC=C3)N1 .科学研究应用

合成和化学性质

合成方法

该化合物已通过多种化学反应合成,包括 Biginelli 反应,这是一种多组分缩合过程。微波辐照和无溶剂条件已被用来提高相关四氢嘧啶衍生物合成的产率和效率 (陈庆、刘庆健、王海平,2012)。此外,Biginelli 反应与氟代酯的改性导致相关化合物的非对映选择性形成,展示了合成路线的多功能性 (V. I. Saloutin 等人,2000)。

化学反应和改性

研究集中在四氢嘧啶衍生物的化学反应和结构改性上。这些反应包括溴化、氢解和水解反应,它们导致各种具有潜在生物活性的衍生物 (G. Zigeuner、C. Knopp 和 H. Blaschke,1976)。例如,嘧啶-羧酸的溴化可产生溴甲基衍生物,它们是呋喃并[3,4-d]嘧啶的前体。

在药学中的潜在应用

抗炎活性

某些四氢嘧啶衍生物在临床前模型中显示出中等的抗炎活性。这表明在开发新的抗炎药中具有潜在应用 (B. Tozkoparan 等人,1999)。进一步的研究合成了具有抗炎特性的噻唑并[3,2-a]嘧啶并对其进行了表征,突出了这些化合物的治疗前景 (B. Tozkoparan 等人,1998)。

降压和抗溃疡活性

研究还探讨了二氢嘧啶衍生物的降压和抗溃疡活性。这些研究表明了开发针对高血压和胃溃疡的新治疗剂的潜力,展示了基于四氢嘧啶的化合物的多种药理应用 (Kulbhushan Rana 等人,2004;2011)。

作用机制

Target of Action

MS438, also known as Benzyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate, primarily targets the thyrotropin receptor (TSHR) . The TSHR is a G protein-coupled receptor (GPCR) that plays a crucial role in the regulation of thyroid hormone production and secretion .

Mode of Action

MS438 acts as a potent agonist of the TSHR . It binds to the serpentine portion of the TSHR, leading to the activation of the receptor . The activation of TSHR by MS438 results in the secretion of thyroxine (T4), a key thyroid hormone .

Biochemical Pathways

The activation of TSHR by MS438 triggers the thyroid hormone synthesis pathway . This pathway involves the production and secretion of thyroid hormones, which are critical for various physiological processes, including metabolism, growth, and development .

Result of Action

The primary result of MS438’s action is the induction of T4 secretion . T4 is a vital hormone that influences various physiological processes, including metabolism, growth, and development .

Action Environment

The efficacy and stability of MS438, like many other compounds, can be influenced by various environmental factors These can include factors such as pH, temperature, and the presence of other molecules.

属性

IUPAC Name |

benzyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O3/c1-12-16(18(26)28-11-13-5-3-2-4-6-13)17(25-19(27)24-12)14-7-9-15(10-8-14)20(21,22)23/h2-10,17H,11H2,1H3,(H2,24,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJLZKUONIFOEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

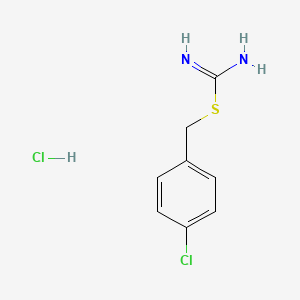

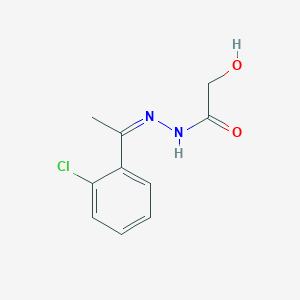

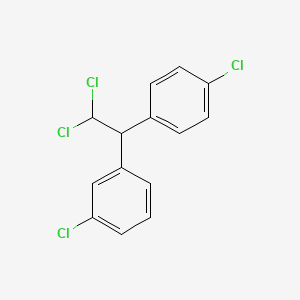

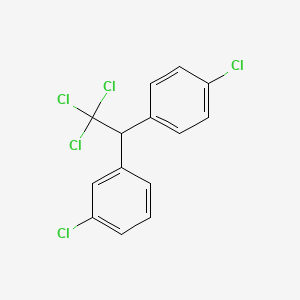

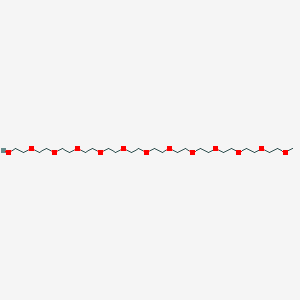

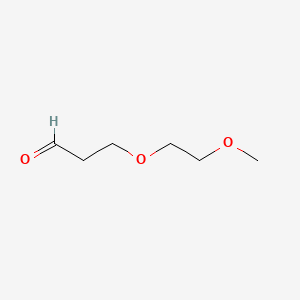

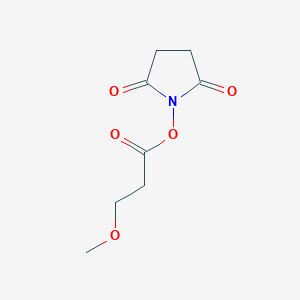

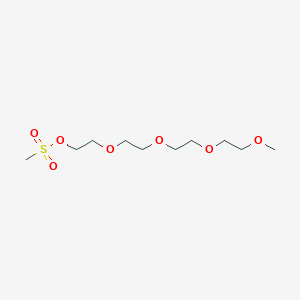

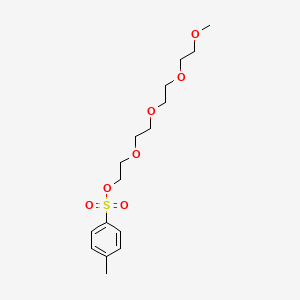

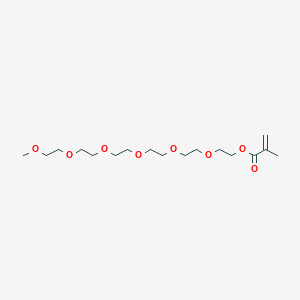

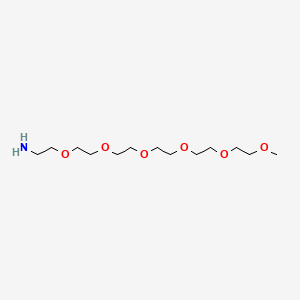

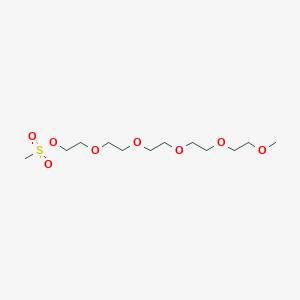

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。